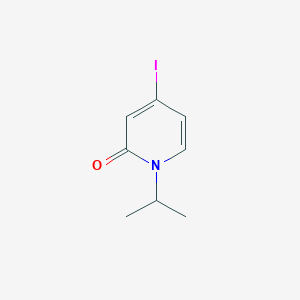

4-iodo-1-isopropylpyridin-2(1H)-one

Descripción

Propiedades

Fórmula molecular |

C8H10INO |

|---|---|

Peso molecular |

263.08 g/mol |

Nombre IUPAC |

4-iodo-1-propan-2-ylpyridin-2-one |

InChI |

InChI=1S/C8H10INO/c1-6(2)10-4-3-7(9)5-8(10)11/h3-6H,1-2H3 |

Clave InChI |

UAKUJOUKKBPMSY-UHFFFAOYSA-N |

SMILES canónico |

CC(C)N1C=CC(=CC1=O)I |

Origen del producto |

United States |

Synthesis of 4-iodo-1-isopropylpyridin-2(1H)-one: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of a strategic synthetic approach to 4-iodo-1-isopropylpyridin-2(1H)-one, a heterocyclic compound of interest for researchers, scientists, and drug development professionals. Recognizing the regiochemical challenges associated with direct C4-iodination of the N-isopropyl-2-pyridone scaffold, this guide details a more robust and scientifically sound two-stage methodology. The first stage focuses on the synthesis of the key intermediate, 4-iodopyridin-2(1H)-one, through the direct iodination of 2-hydroxypyridine. The second stage elaborates on the selective N-isopropylation of this intermediate. This guide explains the causal factors influencing experimental choices, provides detailed, step-by-step protocols, and presents a mechanistic rationale for the proposed transformations, ensuring a self-validating and reproducible synthetic strategy.

Introduction and Strategic Overview

The 2-pyridone moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with diverse biological activities. The introduction of an iodine atom at the C4-position and an isopropyl group on the nitrogen atom can significantly modulate the physicochemical and pharmacological properties of the parent molecule. The carbon-iodine bond serves as a versatile handle for further molecular elaboration through various cross-coupling reactions, making 4-iodo-1-isopropylpyridin-2(1H)-one a valuable building block in drug discovery programs.

Direct C-H functionalization of the 2-pyridone ring is a well-established strategy. However, the inherent electronic properties of the 2-pyridone system favor electrophilic attack at the electron-rich C3 and C5 positions. Consequently, a direct C4-iodination of a pre-formed 1-isopropylpyridin-2(1H)-one is mechanistically disfavored and likely to result in a mixture of undesired regioisomers.

Therefore, a more strategic and reliable synthetic route involves the initial preparation of 4-iodopyridin-2(1H)-one, followed by the introduction of the isopropyl group at the nitrogen atom. This approach ensures unambiguous regiocontrol of the iodination step.

Caption: Proposed two-stage synthetic strategy.

Synthesis of 4-Iodopyridin-2(1H)-one

The synthesis of the key intermediate, 4-iodopyridin-2(1H)-one, can be efficiently achieved through the direct iodination of commercially available 2-hydroxypyridine. 2-Hydroxypyridine exists in a tautomeric equilibrium with its pyridone form, 2-pyridone. The iodination reaction is an electrophilic aromatic substitution, and various iodinating reagents can be employed.

Mechanistic Considerations for Iodination

The direct iodination of 2-hydroxypyridine is an electrophilic aromatic substitution. The hydroxyl group (in the 2-hydroxypyridine tautomer) is an activating, ortho-, para-directing group. This electronic influence, combined with the inherent reactivity of the pyridone ring, directs the incoming electrophile (iodine) to the positions ortho and para to the hydroxyl/carbonyl group. While positions 3 and 5 are electronically activated, the C4 position can also undergo substitution, particularly under forcing conditions or with specific reagent systems. A one-pot, high-yielding iodination of hydroxypyridines has been described, which proceeds under mild conditions and works for both 2- and 4-hydroxypyridines[1][2][3][4].

Caption: Simplified mechanism of iodination.

Experimental Protocol: Iodination of 2-Hydroxypyridine

This protocol is adapted from established methods for the iodination of hydroxypyridines[1][2][3][4].

Materials:

-

2-Hydroxypyridine

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of 2-hydroxypyridine (1.0 eq) in anhydrous acetonitrile, add N-iodosuccinimide (1.1 eq).

-

Stir the mixture at room temperature and add a catalytic amount of trifluoroacetic acid (TFA, approx. 5 mol%).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 4-iodopyridin-2(1H)-one.

N-Isopropylation of 4-Iodopyridin-2(1H)-one

The final step in the synthesis is the introduction of the isopropyl group onto the nitrogen atom of the 4-iodopyridin-2(1H)-one intermediate. The alkylation of 2-pyridones can be complicated by competing O-alkylation. However, by carefully selecting the reaction conditions, selective N-alkylation can be achieved.

Rationale for Selective N-Alkylation

The regioselectivity of the alkylation of the ambident nucleophilic 2-pyridone anion is influenced by several factors, including the nature of the alkylating agent, the counter-ion of the base, the solvent, and the presence of additives. For sterically hindered alkylating agents like isopropyl halides, O-alkylation can be a significant side reaction. To favor N-alkylation, conditions that promote the dissociation of the pyridone salt to a "bare" anion and the use of a polar aprotic solvent are often beneficial. Phase-transfer catalysis is another effective method for achieving selective N-alkylation of pyridinones.

Experimental Protocol: N-Isopropylation

This protocol employs phase-transfer catalysis to promote selective N-alkylation.

Materials:

-

4-Iodopyridin-2(1H)-one

-

2-Iodopropane

-

Potassium carbonate (K₂CO₃)

-

Tetrabutylammonium bromide (TBAB)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred suspension of 4-iodopyridin-2(1H)-one (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous DMF, add a catalytic amount of tetrabutylammonium bromide (TBAB, approx. 10 mol%).

-

Add 2-iodopropane (1.5 eq) to the mixture.

-

Heat the reaction mixture to 60-70 °C and monitor its progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 4-iodo-1-isopropylpyridin-2(1H)-one.

Data Summary

| Step | Reactants | Reagents | Solvent | Temperature | Product | Typical Yield |

| 1 | 2-Hydroxypyridine | NIS, TFA (cat.) | Acetonitrile | Room Temp. | 4-Iodopyridin-2(1H)-one | 60-75% |

| 2 | 4-Iodopyridin-2(1H)-one, 2-Iodopropane | K₂CO₃, TBAB (cat.) | DMF | 60-70 °C | 4-Iodo-1-isopropylpyridin-2(1H)-one | 50-65% |

Conclusion

This technical guide outlines a robust and regioselective synthesis of 4-iodo-1-isopropylpyridin-2(1H)-one. By strategically iodinating the 2-hydroxypyridine precursor prior to N-alkylation, the challenges associated with direct C4-functionalization of the 2-pyridone ring are effectively circumvented. The provided protocols are based on established chemical principles and offer a reliable pathway for the preparation of this valuable heterocyclic building block for applications in research and drug development.

References

-

Maloney, K. M., et al. (2009). One-Pot Iodination of Hydroxypyridines. The Journal of Organic Chemistry, 74(15), 5649–5651. [Link][1][2][3][4]

- Broekman, F. W., & van der Plas, H. C. (1961). The iodination of monohydroxypyridines to monohydroxyiodopyridines. Recueil des Travaux Chimiques des Pays-Bas, 80(11), 1169-1174.

- Chen, Y., et al. (2012).

- Sharma, S. K., et al. (2016). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Indian Journal of Chemistry - Section B, 55B(4), 492-503.

- Dounay, A. B., & Magnus, P. (2005). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Journal of the American Chemical Society, 127(25), 9208–9217.

- Gilla, G., et al. (2009). N1-Alkylated 3,4-dihydropyrimidine-2(1H)-ones: Convenient one-pot selective synthesis and evaluation of their calcium channel blocking activity. European Journal of Medicinal Chemistry, 44(5), 1997-2001.

- Cioffi, C. L. (1978). The alkylation of 4-pyridone.

- Conreaux, D., et al. (2018). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. European Journal of Organic Chemistry, 2018(4), 488-494.

- Gouverneur, V., et al. (2016). NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES. Loughborough University.

- Tyvorskii, V. I., et al. (1998). Process for preparing 4-hydroxypyridines. EP2585436B1.

- Maloney, K. M., et al. (2009). One-pot iodination of hydroxypyridines. Semantic Scholar.

- Guo, H., et al. (2013). Synthesis, pharmacophores, and mechanism study of pyridin-2(1H)-one derivatives as regulators of translation initiation factor 3A. Archiv der Pharmazie, 346(9), 654-66.

- Gilla, G., et al. (2009). N1-Alkylated 3,4-dihydropyrimidine-2(1H)-ones: Convenient one-pot selective synthesis and evaluation of their calcium channel blocking activity. PubMed.

- Barluenga, J., et al. (2006).

- Merck KGaA. (2014). CN104311479A - Synthesis method of 3,5-diiodine-4-hydroxypyridine.

- Loughborough University. (2016).

- BenchChem. (2025).

-

Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydro-4-pyridones. Retrieved from [Link]

- Pfizer Inc. (2013). EP2585436B1 - Process for preparing 4-hydroxypyridines.

- Silyl, T., & Steglich, W. (2010). ChemInform Abstract: 4-Hydroxy-2-pyridone Alkaloids: Structures and Synthetic Approaches. Request PDF.

- Dounay, A. B., & Magnus, P. (2005).

- MacMillan, D. W. C., et al. (2018). A General Method for C–Alkylation of Nitroalkanes with Alkyl Halides: Nickel Photoredox ... PMC.

- Zard, S. Z., et al. (2007). Preparation of 4-Alkoxy-1-hydroxypyridine-2-thiones*. Vanderbilt University.

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

- Bayer Pharma Aktiengesellschaft. (2021). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).

- Cui, J., et al. (2015). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib.

- Gouverneur, V., et al. (2014). NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES. Loughborough University Research Repository.

- Harrowven, D. C., et al. (2021). Synthesis of diversely substituted pyridin-2(1H)

Sources

4-Iodo-1-isopropylpyridin-2(1H)-one: A Technical Guide on Synthesis, Properties, and Medicinal Applications

Executive Summary

As the complexity of small-molecule therapeutics increases, the demand for highly functionalized, regioselectively addressable building blocks has surged. 4-Iodo-1-isopropylpyridin-2(1H)-one (CAS: 889865-49-0) is a premier electrophilic intermediate extensively utilized in medicinal chemistry [1]. Featuring a sterically demanding N-isopropyl group and a highly reactive iodine atom at the C4 position, this compound is engineered for transition-metal-catalyzed cross-coupling reactions. Its primary industrial application lies in the synthesis of cyclic inhibitors targeting 11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1), a critical enzyme implicated in metabolic syndrome, type 2 diabetes, and obesity.

This whitepaper provides an authoritative, field-tested guide to the physicochemical properties, mechanistic synthesis, and downstream applications of this critical intermediate.

Physicochemical Profile & Structural Properties

Understanding the structural constraints and physical properties of 4-iodo-1-isopropylpyridin-2(1H)-one is essential for optimizing downstream reactions, particularly palladium-catalyzed cross-couplings where solvent compatibility and partition coefficients dictate reaction kinetics.

| Property | Value / Description |

| IUPAC Name | 4-iodo-1-(propan-2-yl)pyridin-2-one |

| CAS Registry Number | 889865-49-0 |

| Molecular Formula | C₈H₁₀INO |

| Molecular Weight | 263.078 g/mol |

| Calculated LogP | ~1.4 |

| SMILES | CC(C)N1C=CC(=CC1=O)I |

| Structural Class | Halogenated N-Alkyl Pyridone |

Table 1: Core physicochemical properties of 4-iodo-1-isopropylpyridin-2(1H)-one. [2]

Mechanistic Synthesis & Experimental Protocol

The Causality of Regiocontrol: N- vs. O-Alkylation

The synthesis of 4-iodo-1-isopropylpyridin-2(1H)-one relies on the alkylation of 4-iodo-2-pyridone. Pyridones exhibit lactam-lactim tautomerism, meaning alkylation can theoretically occur at the nitrogen (yielding a pyridone) or the oxygen (yielding an alkoxypyridine).

To exclusively drive N-alkylation , the experimental conditions must be rigorously controlled:

-

Solvent Selection : A polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen. DMF strongly solvates the potassium cation from the base, leaving the ambident pyridone anion highly nucleophilic.

-

Base Selection : Potassium carbonate (K₂CO₃) provides mild, heterogeneous deprotonation. Stronger bases (like NaH) can sometimes alter the transition state geometry, inadvertently increasing O-alkylation ratios.

-

Electrophile Choice : 2-Iodopropane is preferred over 2-bromopropane. The iodide is a superior leaving group, which is critical for overcoming the steric hindrance of a secondary carbon during the Sₙ2 transition state.

Step-by-Step Protocol: Regioselective N-Alkylation

This protocol is designed as a self-validating system, incorporating In-Process Controls (IPC) to ensure trustworthiness and reproducibility. [1]

Reagents:

-

4-Iodo-2-pyridone (1.0 equiv, limiting reagent)

-

2-Iodopropane (1.5 equiv)

-

Potassium carbonate (K₂CO₃, 2.0 equiv, finely milled)

-

Anhydrous DMF (10 volumes)

Workflow:

-

Deprotonation Phase: Charge a dry, argon-flushed reactor with 4-iodo-2-pyridone and anhydrous DMF. Add finely milled K₂CO₃. Stir the suspension at ambient temperature for 30 minutes.

-

Causality: Pre-stirring ensures complete deprotonation to the highly reactive ambident anion before the electrophile is introduced, preventing competing side reactions.

-

-

Alkylation Phase: Add 2-iodopropane dropwise over 15 minutes. Elevate the internal temperature to 60°C.

-

Self-Validating IPC: After 4 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

-

Validation Check: The reaction is deemed complete when the starting material mass (m/z 222[M+H]⁺) is depleted, and the product mass (m/z 264 [M+H]⁺) dominates the chromatogram.

-

-

Quench & Extraction: Cool the reactor to 20°C. Quench with ice-cold deionized water (30 volumes) to precipitate the product or extract with Ethyl Acetate (EtOAc).

-

Aqueous Washing: Wash the organic layer with a 5% aqueous LiCl solution (3x).

-

Causality: LiCl washes are highly effective at partitioning residual DMF out of the organic layer, preventing solvent contamination during downstream cross-coupling.

-

-

Purification: Dry over Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the pure N-alkylated product.

Downstream Applications: 11β-HSD1 Inhibitor Development

The primary utility of 4-iodo-1-isopropylpyridin-2(1H)-one is its role as an electrophile in Suzuki-Miyaura cross-coupling reactions. The C4-iodine bond is highly susceptible to oxidative addition by Palladium(0) catalysts, allowing for the rapid construction of complex C-C bonds.

In pharmaceutical development, this compound is coupled with complex boronate esters (e.g., oxazinan-2-one derivatives) to synthesize potent, cyclic inhibitors of 11β-HSD1 [1]. The N-isopropyl group is not merely structural; it is strategically designed to occupy a specific lipophilic pocket within the 11β-HSD1 active site, while the pyridone carbonyl acts as a critical hydrogen-bond acceptor.

By inhibiting 11β-HSD1, these therapeutics block the intracellular conversion of inactive cortisone to active cortisol in adipose and hepatic tissues, offering a targeted approach to treating metabolic syndrome.

Figure 1: Synthetic workflow of 4-iodo-1-isopropylpyridin-2(1H)-one and its downstream biological target.

Analytical Validation Standards

To ensure the integrity of the synthesized 4-iodo-1-isopropylpyridin-2(1H)-one before deploying it in expensive palladium-catalyzed steps, the following analytical validations must be met:

-

¹H NMR (CDCl₃, 400 MHz): The defining feature is the N-isopropyl methine proton. Look for a distinct septet around 5.0–5.2 ppm. If O-alkylation occurred, this signal would shift significantly, and the aromatic proton splitting pattern would alter due to the loss of the lactam carbonyl's deshielding effect.

-

LC-MS (ESI+): A sharp, single peak in the UV trace (254 nm) corresponding to a mass of m/z 264.1[M+H]⁺ . The presence of m/z 222 indicates unreacted starting material, which will poison downstream Suzuki couplings by competing for the Pd catalyst.

References

- Title: Cyclic Inhibitors of 11beta-Hydroxysteroid Dehydrogenase 1 (US20110015157A1)

-

Title: 4-iodo-1-isopropylpyridin-2(1H)-one | 889865-49-0 Source: Molaid Chemical Database URL: [Link]

An In-Depth Technical Guide to the Structural Elucidation of 4-iodo-1-isopropylpyridin-2(1H)-one

Abstract

The pyridin-2(1H)-one scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of novel therapeutic agents.[1][2] Its unique electronic and hydrogen-bonding capabilities have led to its incorporation into a multitude of FDA-approved drugs.[3] This guide provides a comprehensive, in-depth technical overview of the systematic process for the structural elucidation of a novel derivative, 4-iodo-1-isopropylpyridin-2(1H)-one. Aimed at researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of procedures. Instead, it offers a detailed narrative explaining the strategic rationale behind each analytical choice, grounding every step in established scientific principles. We will explore a multi-technique approach, beginning with a plausible synthetic route and culminating in the definitive structural confirmation through a combination of advanced spectroscopic and crystallographic methods.

The Strategic Importance of the Pyridinone Core

The 2(1H)-pyridinone ring system is highly valued in medicinal chemistry for its versatile biological interaction capabilities. It can function as both a hydrogen bond donor and acceptor and often serves as a bioisostere for amide or phenyl groups, thereby enhancing a drug molecule's pharmacokinetic profile, including its lipophilicity, aqueous solubility, and metabolic stability.[1] The introduction of an iodine atom at the 4-position and an isopropyl group on the nitrogen atom is anticipated to modulate the molecule's steric and electronic properties, potentially leading to novel biological activities. This makes a robust and unambiguous structural elucidation paramount for any future development.

Synthesis and Purification: A Plausible Pathway

Experimental Protocol: Proposed Synthesis

Step 1: Iodination of 4-Hydroxypyridine

-

To a solution of 4-hydroxypyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS) (1.1 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-iodo-2-hydroxypyridine.

Step 2: N-Alkylation with Isopropyl Bromide

-

To a suspension of 4-iodo-2-hydroxypyridine (1.0 eq) and a base such as potassium carbonate (K₂CO₃) (2.0 eq) in a polar aprotic solvent like acetonitrile, add isopropyl bromide (1.5 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the target compound, 4-iodo-1-isopropylpyridin-2(1H)-one.

Caption: Proposed synthetic workflow for 4-iodo-1-isopropylpyridin-2(1H)-one.

Structural Elucidation: A Multi-faceted Spectroscopic Approach

The cornerstone of structural elucidation for a novel organic compound lies in the synergistic application of various spectroscopic techniques.[5] This section details the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution.[6] We will utilize a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments to unequivocally assign the structure of 4-iodo-1-isopropylpyridin-2(1H)-one.

3.1.1. Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to reveal three distinct signals for the pyridinone ring protons and two signals for the isopropyl group. The chemical shifts are predicted based on analogous structures and known substituent effects.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | ~7.3 | d | ~7.0 | 1H |

| H-5 | ~6.8 | dd | ~7.0, ~2.0 | 1H |

| H-3 | ~6.5 | d | ~2.0 | 1H |

| CH (isopropyl) | ~5.0 | sept | ~7.0 | 1H |

| CH₃ (isopropyl) | ~1.4 | d | ~7.0 | 6H |

Note: Predicted values are for a CDCl₃ solution.

3.1.2. Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C-2) | ~165 |

| C-6 | ~140 |

| C-5 | ~125 |

| C-3 | ~110 |

| C-4 (C-I) | ~90 |

| CH (isopropyl) | ~50 |

| CH₃ (isopropyl) | ~22 |

Note: Predicted values are for a CDCl₃ solution. The chemical shift of the carbon bearing the iodine (C-4) is expected to be significantly upfield due to the heavy atom effect.[1]

Two-Dimensional (2D) NMR Spectroscopy: Connecting the Pieces

2D NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei.[7][8]

Caption: The integrated role of 2D NMR in structure elucidation.

3.2.1. COSY (Correlation Spectroscopy)

The COSY spectrum will establish proton-proton (¹H-¹H) coupling networks. Key expected correlations include:

-

H-5 with H-6: Confirming their adjacent positions on the pyridinone ring.

-

H-5 with H-3: A weaker correlation might be observed due to long-range coupling.

-

CH with CH₃ (isopropyl): Confirming the isopropyl group.

3.2.2. HSQC (Heteronuclear Single Quantum Coherence)

The HSQC spectrum correlates each proton with its directly attached carbon atom (¹JCH). This is essential for assigning the carbon signals.

| ¹H (δ, ppm) | ¹³C (δ, ppm) | Assignment |

| ~7.3 | ~140 | C-6/H-6 |

| ~6.8 | ~125 | C-5/H-5 |

| ~6.5 | ~110 | C-3/H-3 |

| ~5.0 | ~50 | CH (isopropyl) |

| ~1.4 | ~22 | CH₃ (isopropyl) |

3.2.3. HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons (ⁿJCH, n=2,3), which is critical for piecing together the molecular fragments and assigning quaternary carbons.

Key Expected HMBC Correlations:

| Proton | Correlated Carbons (2-3 bonds away) | Structural Information Confirmed |

| H-6 | C-2, C-4, C-5 | Connectivity around the upper part of the ring |

| H-5 | C-3, C-4, C-6 | Connectivity in the middle of the ring |

| H-3 | C-2, C-4, C-5 | Connectivity around the lower part of the ring |

| CH (isopropyl) | C-2, C-6, CH₃ | Attachment of the isopropyl group to the nitrogen |

| CH₃ (isopropyl) | CH (isopropyl), C-2 | Confirmation of the isopropyl group and its proximity to the carbonyl |

Mass Spectrometry (MS): Determining Molecular Weight and Formula

High-resolution mass spectrometry (HRMS) will be employed to determine the exact molecular weight and, consequently, the elemental composition of the molecule.

Expected HRMS Data:

-

Molecular Formula: C₉H₁₀INO

-

Exact Mass: 262.9807

-

Observed [M+H]⁺: 263.9880

Predicted Fragmentation Pattern:

The mass spectrum is expected to show characteristic fragmentation patterns that can further support the proposed structure.

| m/z | Proposed Fragment | Plausible Neutral Loss |

| 263 | [M+H]⁺ | - |

| 221 | [M+H - C₃H₆]⁺ | Propene |

| 136 | [M+H - I]⁺ | Iodine radical |

| 127 | [I]⁺ | - |

Single-Crystal X-ray Crystallography: The Definitive Proof

While spectroscopic methods provide a robust framework for structure elucidation, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of molecular structure in the solid state.[9]

Experimental Protocol

-

Crystal Growth: Suitable single crystals of 4-iodo-1-isopropylpyridin-2(1H)-one would be grown, likely through slow evaporation of a saturated solution in an appropriate solvent system.

-

Data Collection: A selected crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected data is processed to generate an electron density map, from which the atomic positions are determined and refined to yield a precise three-dimensional model of the molecule.

The resulting crystal structure would provide precise bond lengths, bond angles, and intermolecular interactions, definitively confirming the connectivity and stereochemistry of 4-iodo-1-isopropylpyridin-2(1H)-one.

Conclusion

The structural elucidation of a novel molecule like 4-iodo-1-isopropylpyridin-2(1H)-one is a systematic and logical process that relies on the convergence of evidence from multiple analytical techniques. This guide has outlined a comprehensive strategy, from a plausible synthetic route to the combined power of 1D and 2D NMR spectroscopy and mass spectrometry, culminating in the definitive confirmation by X-ray crystallography. By understanding the "why" behind each experimental choice, researchers can confidently and efficiently characterize new chemical entities, paving the way for further investigation into their potential applications in drug discovery and development.

References

- Daina, A., & Zoete, V. (2011). The 2(1H)-pyridinone ring in medicinal chemistry. Mini-Reviews in Medicinal Chemistry, 11(13), 1146-1165.

- Talele, T. T. (2016). The “privileged” 2-pyridinone scaffold in medicinal chemistry. Future Medicinal Chemistry, 8(7), 735-756.

-

U.S. Food and Drug Administration. (2023). FDA Approved Drug Products. [Link]

- Sharma, V., et al. (2016). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Indian Journal of Chemistry - Section B, 55B(4), 492-503.

-

(2025). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. ResearchGate. [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

(2026). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. ResearchGate. [Link]

-

American Chemical Society. (2021). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry. [Link]

-

Wikipedia. (2024). X-ray crystallography. [Link]

- Heffron, G. (n.d.). 2D NMR FOR THE CHEMIST. Varian.

-

SpectraBase. (n.d.). 4-Iodopyridine. [Link]

- De la Cruz, J. N., et al. (2017).

-

Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley.

-

Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]

- Supporting Information. (n.d.). 1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11.

-

Max-Planck-Institut für Biologie Tübingen. (n.d.). X-Ray Crystallography. [Link]

-

PubMed. (2012). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. [Link]

-

American Chemical Society. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Journal of Combinatorial Chemistry. [Link]

- Google Patents. (n.d.). EP2585436B1 - Process for preparing 4-hydroxypyridines.

- Vanderbilt University. (n.d.). Preparation of 4-Alkoxy-1-hydroxypyridine-2-thiones.

-

MDPI. (2016). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. [Link]

- Google Patents. (n.d.). WO2011161612A1 - Process for preparing 4-hydroxypyridines.

- ScienceDirect. (n.d.). Advances in X-ray crystallography methods to study structural dynamics of macromolecules.

-

Preprints.org. (2024). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. [Link]

-

PubMed Central. (2014). Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one): an active pharmaceutical ingredient (API). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Detection, and Metabolism of Pyridone Ribosides, Products of NAD Overoxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications | IntechOpen [intechopen.com]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. preprints.org [preprints.org]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

Spectroscopic Data of 4-iodo-1-isopropylpyridin-2(1H)-one: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 4-iodo-1-isopropylpyridin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of direct experimental spectra in publicly available databases, this document offers a detailed theoretical interpretation of the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. By dissecting the molecule into its constituent parts—the N-isopropyl-pyridin-2-one core and the iodo-substituent—and drawing on established spectroscopic principles and data from analogous structures, this guide serves as a valuable resource for the identification, characterization, and quality control of this compound and its derivatives.

Introduction: The Structural Significance of 4-iodo-1-isopropylpyridin-2(1H)-one

The pyridin-2(1H)-one scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. The introduction of an isopropyl group at the N1 position and an iodine atom at the C4 position creates a molecule with distinct electronic and steric properties. The isopropyl group enhances lipophilicity, which can be crucial for membrane permeability, while the iodine atom serves as a versatile synthetic handle for further functionalization through cross-coupling reactions and can also participate in halogen bonding.

Accurate structural elucidation is paramount in the development of novel chemical entities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides a detailed predictive analysis of the key spectroscopic features of 4-iodo-1-isopropylpyridin-2(1H)-one, offering researchers a benchmark for the characterization of this molecule.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The predicted chemical shifts for 4-iodo-1-isopropylpyridin-2(1H)-one are based on the known values for pyridin-2(1H)-one and the anticipated electronic effects of the N-isopropyl and 4-iodo substituents.

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom.

-

2D NMR Experiments: To unambiguously assign all proton and carbon signals, it is recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 4-iodo-1-isopropylpyridin-2(1H)-one in CDCl₃ is summarized in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | ~6.5 - 6.7 | d | ~2-3 |

| H5 | ~7.2 - 7.4 | d | ~2-3 |

| H6 | ~7.0 - 7.2 | s | - |

| CH (isopropyl) | ~4.8 - 5.0 | sept | ~7 |

| CH₃ (isopropyl) | ~1.4 - 1.6 | d | ~7 |

Interpretation:

-

Pyridinone Ring Protons: The protons on the pyridinone ring (H3, H5, and H6) are expected to appear in the aromatic region. The introduction of the electron-withdrawing iodine atom at the C4 position will deshield the adjacent protons, H3 and H5, causing them to shift downfield compared to the unsubstituted N-isopropyl-pyridin-2-one. H6 is expected to be a singlet due to the lack of adjacent protons. The coupling between H3 and H5 would likely be a small four-bond coupling, resulting in doublets for each.

-

Isopropyl Group Protons: The methine proton (CH) of the isopropyl group, being attached to the nitrogen atom, will be significantly deshielded and is predicted to appear as a septet due to coupling with the six methyl protons. The two methyl groups (CH₃) are equivalent and will appear as a doublet, coupled to the methine proton.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR chemical shifts are presented in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 (C=O) | ~160 - 165 |

| C3 | ~110 - 115 |

| C4 (C-I) | ~90 - 95 |

| C5 | ~135 - 140 |

| C6 | ~120 - 125 |

| CH (isopropyl) | ~45 - 50 |

| CH₃ (isopropyl) | ~20 - 25 |

Interpretation:

-

Carbonyl Carbon (C2): The carbonyl carbon of the pyridinone ring is expected to have the most downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen atom.

-

Iodinated Carbon (C4): The direct attachment of the heavy iodine atom will cause a significant upfield shift for C4 due to the "heavy atom effect". This is a characteristic feature of iodo-substituted aromatic rings.

-

Other Ring Carbons: The remaining ring carbons (C3, C5, and C6) will have chemical shifts typical for a substituted pyridinone system.

-

Isopropyl Group Carbons: The chemical shifts for the isopropyl carbons are predicted based on typical values for N-alkyl groups.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The predicted IR absorption frequencies for 4-iodo-1-isopropylpyridin-2(1H)-one are listed in Table 3.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a solid sample, the KBr pellet method is commonly used. A small amount of the compound is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid or liquid samples.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.

Table 3: Predicted Characteristic IR Absorption Frequencies

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Amide I) | 1650 - 1680 | Strong |

| C=C (Aromatic) | 1580 - 1620 | Medium |

| C-H (sp³ Aliphatic) | 2850 - 3000 | Medium |

| C-H (sp² Aromatic) | 3000 - 3100 | Weak |

| C-N Stretch | 1250 - 1350 | Medium |

| C-I Stretch | 500 - 600 | Medium-Weak |

Interpretation:

-

Carbonyl Stretch: The most prominent peak in the IR spectrum is expected to be the strong absorption from the carbonyl group (C=O) of the pyridinone ring, appearing in the range of 1650-1680 cm⁻¹.

-

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the pyridinone ring will give rise to medium intensity peaks in the 1580-1620 cm⁻¹ region.

-

C-H Stretches: The spectrum will show distinct C-H stretching vibrations for the sp³ hybridized carbons of the isopropyl group (below 3000 cm⁻¹) and the sp² hybridized carbons of the aromatic ring (above 3000 cm⁻¹).

-

C-I Stretch: The carbon-iodine bond stretch is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Experimental Protocol for MS Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, as it is likely to produce a prominent molecular ion peak. Electron ionization (EI) would lead to more extensive fragmentation, which can also be useful for structural elucidation.

-

Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.

Predicted Mass Spectrum

Table 4: Predicted Key Ions in the Mass Spectrum

| m/z (mass-to-charge ratio) | Ion | Comments |

| 263.00 | [M]⁺ | Molecular ion peak. Iodine is monoisotopic (¹²⁷I), so no M+2 peak is expected. |

| 248.98 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group. |

| 220.99 | [M - C₃H₇]⁺ | Loss of the isopropyl radical. |

| 136.01 | [M - I]⁺ | Loss of an iodine radical. |

| 127.00 | [I]⁺ | Iodine cation, a characteristic fragment for iodo-compounds. |

Interpretation:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of approximately 263.00, corresponding to the molecular weight of C₈H₁₀INO. Since iodine is a monoisotopic element (¹²⁷I), there will be no characteristic M+2 isotope peak as seen with chlorine or bromine containing compounds.

-

Fragmentation Pattern: The fragmentation of 4-iodo-1-isopropylpyridin-2(1H)-one is likely to proceed through several key pathways, as illustrated in the diagram below. Common fragmentation pathways include the loss of a methyl radical from the isopropyl group, the loss of the entire isopropyl radical, and the cleavage of the carbon-iodine bond. The observation of a peak at m/z 127 would be a strong indicator of the presence of iodine.

Molecular Structure and Fragmentation Workflow

Caption: Predicted major fragmentation pathways for 4-iodo-1-isopropylpyridin-2(1H)-one.

Conclusion

This technical guide provides a detailed theoretical framework for the spectroscopic characterization of 4-iodo-1-isopropylpyridin-2(1H)-one. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a robust starting point for researchers working with this compound. While these predictions are based on established principles and data from analogous structures, experimental verification remains the gold standard. This guide is intended to facilitate the efficient and accurate analysis of this and related pyridinone derivatives, thereby supporting advancements in medicinal chemistry and materials science.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

-

Wikipedia contributors. (2023). 2-Pyridone. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

1H and 13C NMR of 4-iodo-1-isopropylpyridin-2(1H)-one

Comprehensive NMR Characterization of 4-Iodo-1-isopropylpyridin-2(1H)-one: A Technical Guide

Executive Summary

4-Iodo-1-isopropylpyridin-2(1H)-one is a highly functionalized heterocyclic scaffold frequently utilized as an advanced intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Notably, it serves as a critical building block in the development of cyclic inhibitors targeting 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), which are actively investigated for the treatment of metabolic syndrome and obesity[1][2]. Accurate structural characterization of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for ensuring regiochemical fidelity during multi-step syntheses. This whitepaper provides a rigorous framework for assigning the 1 H and 13 C NMR spectra of this compound, detailing the causality of chemical shifts, and establishing a self-validating experimental workflow.

Section 1: Structural Causality and Electronic Effects

The interpretation of the 1 H and 13 C NMR spectra of 4-iodo-1-isopropylpyridin-2(1H)-one requires a deep understanding of the competing electronic effects within the pyridin-2(1H)-one core[3][4]. As an Application Scientist, one must look beyond empirical matching and understand the physical chemistry driving the spectral output:

-

Nitrogen Lone Pair Delocalization: Unlike neutral pyridine, the pyridone ring exhibits significant amide-like resonance. The delocalization of the nitrogen lone pair into the ring increases electron density at the C-3 and C-5 positions, inherently shielding the corresponding protons and carbons.

-

The "Heavy Atom" Effect: The introduction of the iodine atom at C-4 triggers a profound spin-orbit coupling phenomenon known as the heavy atom effect[5][6]. This relativistic effect dramatically shields the attached C-4 nucleus, shifting its 13 C resonance upfield by approximately 32 ppm compared to an unsubstituted pyridone analog.

-

N -Alkylation Deshielding: The isopropyl group attached to the nitrogen atom sits directly in the deshielding cone of the adjacent carbonyl group. Furthermore, the electron-withdrawing nature of the sp 2 -hybridized nitrogen strongly deshields the methine proton of the isopropyl group, pushing its resonance past 5.0 ppm.

Section 2: 1 H NMR Spectral Assignment

The 1 H NMR spectrum (typically acquired in CDCl 3 at 400 MHz) presents a self-validating network of scalar couplings. The pyridone ring protons form an AMX-like spin system, modified by the C-4 substitution.

Table 1: 1 H NMR Data Summary (CDCl 3 , 400 MHz)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Causal Assignment Rationale |

| H-6 | ~7.20 | Doublet (d) | 3J5,6=7.2 | 1H | Deshielded by the adjacent electronegative N atom; exhibits standard ortho-coupling to H-5. |

| H-3 | ~6.95 | Doublet (d) | 4J3,5=2.0 | 1H | Positioned alpha to the carbonyl; exhibits fine meta-coupling to H-5 across the iodine-bearing C-4. |

| H-5 | ~6.50 | Doublet of doublets (dd) | 3J5,6=7.2 , 4J3,5=2.0 | 1H | Shielded by nitrogen lone pair resonance; acts as the central node exhibiting both ortho and meta couplings. |

| CH (iPr) | ~5.10 | Septet (sept) | 3J=6.8 | 1H | Strongly deshielded by N -linkage and carbonyl magnetic anisotropy. |

| CH 3 (iPr) | ~1.35 | Doublet (d) | 3J=6.8 | 6H | Standard aliphatic methyl resonance split symmetrically by the adjacent methine proton. |

Section 3: 13 C NMR Spectral Assignment

The 13 C NMR spectrum (CDCl 3 , 100 MHz) relies heavily on the understanding of empirical substituent effects and relaxation dynamics[6].

Table 2: 13 C NMR Data Summary (CDCl 3 , 100 MHz)

| Position | Chemical Shift (δ, ppm) | Causal Assignment Rationale |

| C-2 (C=O) | ~161.5 | Characteristic highly deshielded amide/pyridone carbonyl resonance. |

| C-6 | ~141.0 | Positioned alpha to the nitrogen atom; highly deshielded due to inductive electron withdrawal. |

| C-3 | ~128.5 | Ortho to the iodine atom (+9 ppm shift effect) and alpha to the carbonyl group. |

| C-5 | ~114.5 | Shielded by nitrogen resonance delocalization; ortho to the iodine atom. |

| C-4 (C-I) | ~107.5 | Diagnostic Peak: Massive upfield shift dictated by the iodine heavy atom effect. |

| CH (iPr) | ~49.0 | N -linked aliphatic methine carbon. |

| CH 3 (iPr) | ~21.5 | Aliphatic methyl carbons. |

Section 4: Standardized Experimental Protocol

To ensure reproducibility and high-fidelity data, the following self-validating experimental workflow must be strictly adhered to. Every step is designed to preemptively resolve common spectral artifacts.

Step 1: Sample Preparation

-

Action: Dissolve 15–20 mg of the highly pure analyte in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube.

-

Causality: Filtration removes paramagnetic particulate matter (e.g., trace metals from synthesis) that distort magnetic field homogeneity and broaden spectral lines.

Step 2: Probe Tuning and Shimming

-

Action: Perform automated or manual tuning and matching (ATM) for both the 1 H and 13 C channels. Execute gradient shimming followed by manual fine-tuning of the Z1 and Z2 coils.

-

Causality: Perfect shimming is non-negotiable. A poorly shimmed magnet will artificially broaden the peaks, completely obscuring the critical 2.0 Hz meta-coupling between H-3 and H-5, thereby breaking the self-validating scalar network.

Step 3: 1 H NMR Acquisition

-

Action: Utilize a standard single-pulse experiment (zg30). Set the relaxation delay ( D1 ) to 2.0 seconds. Acquire 16 scans.

-

Causality: A 2.0-second delay ensures complete longitudinal relaxation ( T1 ) of all protons, preventing integration skew and ensuring the 1:1:1:1:6 proton ratio is accurately reflected.

Step 4: 13 C NMR Acquisition

-

Action: Utilize power-gated decoupling (zgpg30) using WALTZ-16 to decouple protons while retaining the Nuclear Overhauser Effect (NOE) enhancement. Set D1 to 3.0 seconds. Acquire a minimum of 512 scans.

-

Causality: Quaternary carbons, specifically C-4 (bearing iodine) and C-2 (carbonyl), lack directly attached protons. Consequently, they experience negligible dipole-dipole relaxation and exhibit significantly longer T1 times. A truncated D1 will result in the artificial suppression of these critical diagnostic peaks.

Step 5: Data Processing

-

Action: Apply an exponential window function with a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation. Perform manual zero and first-order phase correction.

Visualization: Spin-Spin Coupling Network

Fig 1: Spin-spin coupling network and electronic effects in 4-iodo-1-isopropylpyridin-2(1H)-one.

Sources

- 1. 4-iodo-1-isopropylpyridin-2(1H)-one - CAS号 889865-49-0 - 摩熵化学 [molaid.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organocatalytic Synthesis of Phenols from Diaryliodonium Salts with Water under Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

Physicochemical Profiling and Synthetic Utility of 4-Iodo-1-isopropylpyridin-2(1H)-one in Drug Discovery

Executive Summary

4-Iodo-1-isopropylpyridin-2(1H)-one (CAS: 889865-49-0) is a highly specialized, halogenated N-alkyl pyridone building block. In modern medicinal chemistry, it is predominantly utilized as a critical electrophilic intermediate in the synthesis of cyclic inhibitors targeting 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1)—a key therapeutic target for metabolic syndrome, obesity, and type 2 diabetes. This technical guide provides an in-depth analysis of its physicochemical properties, the causality behind its regioselective synthesis, and its downstream applications in transition-metal-catalyzed cross-coupling workflows.

Molecular Architecture & Physicochemical Profiling

The structural framework of 4-iodo-1-isopropylpyridin-2(1H)-one combines a pyridone core with an N-linked isopropyl group and a C4-bound iodine atom.

Causality in Drug Design: The strategic placement of the isopropyl moiety serves a dual purpose. First, it increases the overall lipophilicity (LogP ~1.4) to enhance the membrane permeability of the final active pharmaceutical ingredient (API). Second, it provides specific steric bulk that optimizes the orientation of the pyridone ring within the lipophilic binding pocket of the 11β-HSD1 enzyme, thereby increasing binding affinity [1]. Meanwhile, the C4-iodine acts as a highly polarizable, excellent leaving group, perfectly positioned to undergo rapid oxidative addition during palladium-catalyzed cross-coupling.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters of the compound [2]:

| Property | Value |

| IUPAC Name | 4-iodo-1-(propan-2-yl)pyridin-2(1H)-one |

| CAS Registry Number | 889865-49-0 |

| Molecular Formula | C8H10INO |

| Molecular Weight | 263.078 g/mol |

| Calculated LogP | 1.4 |

| Topological Polar Surface Area (TPSA) | 20.3 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 1 |

Synthetic Methodology: Regioselective N-Alkylation Dynamics

The primary synthetic route to 4-iodo-1-isopropylpyridin-2(1H)-one involves the regioselective N-alkylation of 4-iodo-2-pyridone using 2-iodopropane.

Causality of Experimental Choices: Pyridones exhibit ambient nucleophilicity, meaning they can undergo both O-alkylation and N-alkylation. To drive the reaction toward the thermodynamically stable N-alkylated product, a mild base (Potassium Carbonate, K₂CO₃) and a polar aprotic solvent (N,N-Dimethylformamide, DMF) are strictly required. DMF preferentially solvates the potassium cation, leaving the pyridone anion highly reactive ("naked anion" effect). 2-Iodopropane is chosen over 2-bromopropane because the weaker C-I bond lowers the activation energy for the Sₙ2 displacement, compensating for the inherent steric hindrance of a secondary alkyl halide.

Caption: Regioselective N-alkylation pathway yielding 4-iodo-1-isopropylpyridin-2(1H)-one.

Self-Validating Protocol: Synthesis of 4-Iodo-1-isopropylpyridin-2(1H)-one

-

Initiation: Charge a dry, nitrogen-flushed round-bottom flask with 4-iodo-2-pyridone (1.0 eq) and anhydrous DMF (10 volumes).

-

Deprotonation: Add finely powdered K₂CO₃ (2.0 eq). Stir the suspension at ambient temperature for 30 minutes.

-

Validation Check: The mixture must transition to a homogeneous, slightly yellow solution, confirming the complete formation of the pyridolate anion.

-

-

Alkylation: Dropwise add 2-iodopropane (1.5 eq) over 15 minutes to prevent localized thermal spikes.

-

Thermal Activation: Heat the reaction mixture to 60°C for 12 hours.

-

In-Process Control (IPC): Sample the reaction and analyze via LC-MS.

-

Validation Check: The reaction is deemed complete when the starting material peak (m/z 222 [M+H]⁺) is <2% and the product peak (m/z 264 [M+H]⁺) dominates the chromatogram.

-

-

Workup: Quench the reaction with ice-cold water, extract with Ethyl Acetate (3x), wash the combined organic layers with 5% aqueous LiCl (to thoroughly remove residual DMF), dry over Na₂SO₄, and concentrate in vacuo.

Application in Drug Discovery: 11β-HSD1 Inhibitor Synthesis

The most prominent application of 4-iodo-1-isopropylpyridin-2(1H)-one is acting as an electrophilic coupling partner in the synthesis of cyclic 11β-HSD1 inhibitors [1].

Causality in Suzuki-Miyaura Coupling: The C4-iodine atom is exceptionally reactive towards palladium(0) insertion. This allows the Suzuki-Miyaura cross-coupling to proceed under relatively mild thermal conditions (e.g., 80°C instead of the >100°C often required for bromides). This lower temperature threshold is critical to prevent the thermal degradation or ring-opening of the sensitive oxazinan-2-one boronate nucleophile used in these specific drug discovery workflows.

Caption: Suzuki-Miyaura cross-coupling workflow for 11β-HSD1 inhibitor synthesis.

Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling

-

Preparation: In a Schlenk tube, combine 4-iodo-1-isopropylpyridin-2(1H)-one (1.0 eq), the corresponding oxazinan-2-one boronic ester (1.1 eq), and Na₂CO₃ (3.0 eq).

-

Solvent Addition: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v).

-

Causality: Water is essential to dissolve the inorganic base and accelerate the transmetalation step by forming a highly reactive palladium-hydroxo complex.

-

-

Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 eq) under a steady stream of nitrogen.

-

Reaction: Seal the tube and heat at 80°C for 4 hours.

-

IPC: Perform Thin Layer Chromatography (TLC) using Hexane/EtOAc (1:1).

-

Validation Check: The complete disappearance of the highly UV-active iodo-pyridone spot confirms total conversion.

-

-

Purification: Filter the mixture through a Celite pad to remove palladium black, concentrate the filtrate, and purify via flash column chromatography to isolate the target 11β-HSD1 inhibitor.

Analytical Characterization Standards

To ensure the structural integrity and purity of the synthesized 4-iodo-1-isopropylpyridin-2(1H)-one prior to downstream coupling, the following analytical signatures must be verified:

-

¹H NMR (400 MHz, CDCl₃): A characteristic septet at ~5.1 ppm (1H) confirms the presence of the N-isopropyl methine proton. The significant downfield shift is diagnostic of N-alkylation versus O-alkylation. Two doublets and one doublet of doublets in the aromatic region (6.5 - 7.5 ppm) confirm the intact pyridone ring with C4 substitution.

-

LC-MS (ESI+): A dominant molecular ion peak at m/z 264.0 [M+H]⁺. The isotopic pattern will strictly lack the characteristic M+2 peak seen in bromine or chlorine derivatives, confirming the presence of monoisotopic iodine.

References

- Vitae Pharmaceuticals Inc. "CYCLIC INHIBITORS OF 11BETA-HYDROXYSTEROID DEHYDROGENASE 1" (US20110015157A1 / WO2009017664A1). Molaid Chemical Database.

- Molaid Chemical Database. "4-iodo-1-isopropylpyridin-2(1H)-one | CAS 889865-49-0 Physicochemical Properties".

Application Note: Regioselective Synthesis of 4-Iodo-1-isopropylpyridin-2(1H)-one via N-Alkylation

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Experimental Protocol & Mechanistic Guide

Scientific Grounding & Application Context

The functionalized pyridone core is a ubiquitous structural motif in modern drug discovery. Specifically, 4-iodo-1-isopropylpyridin-2(1H)-one serves as a critical, highly versatile electrophilic building block. Its C4-iodo substituent is primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making it an essential intermediate in the synthesis of complex pharmacophores, including cyclic inhibitors of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1)—a major therapeutic target for metabolic syndromes and type 2 diabetes [1].

Synthesizing this building block requires the alkylation of 4-iodo-2-pyridone with an isopropyl halide. However, 2-pyridones exist in a tautomeric equilibrium with 2-hydroxypyridines. Consequently, their conjugate base is an ambidentate nucleophile , capable of undergoing either N-alkylation or O-alkylation. Controlling this regioselectivity is the primary challenge addressed in this protocol.

Mechanistic Causality: Mastering Regioselectivity

As synthetic chemists, we must design reaction conditions that inherently bias the transition state toward the desired N-alkylated product. This is achieved by leveraging the Hard-Soft Acid-Base (HSAB) theory and solvent effects [2].

-

The Nucleophile: The nitrogen atom of the pyridonate anion is a "softer" nucleophilic center compared to the highly electronegative, "harder" oxygen atom.

-

The Electrophile: 2-Iodopropane is a relatively soft electrophile due to the polarizability of the carbon-iodine bond.

-

The Causality: According to HSAB principles, soft-soft interactions are kinetically favored. By utilizing a polar aprotic solvent like N,N-Dimethylformamide (DMF) and a mild base like Potassium Carbonate (K₂CO₃), the potassium cation is heavily solvated. This leaves the pyridonate anion "naked" and highly reactive, allowing the inherent soft-soft (Nitrogen-Carbon) interaction to dominate, yielding the N-alkylated product as the major isomer.

Fig 1: Mechanistic pathway illustrating the ambidentate nature of the 2-pyridonate anion.

Optimization of Reaction Parameters

To validate the chosen protocol, quantitative data regarding solvent and base selection is summarized below. While novel aqueous micellar systems (e.g., Tween 20) have been developed for primary halides [2], secondary halides like 2-iodopropane suffer from steric hindrance, necessitating the robust DMF/K₂CO₃ system at elevated temperatures to maintain high N:O selectivity and conversion rates [3].

| Entry | Solvent | Base | Temperature (°C) | Conversion (%) | Regioselectivity (N:O Ratio) |

| 1 | THF | NaH | 25 | 45 | 3:1 |

| 2 | Water (2% Tween 20) | K₂CO₃ | 25 | 65 | 2.4:1 |

| 3 | MeCN | K₂CO₃ | 60 | 82 | 5:1 |

| 4 | DMF | K₂CO₃ | 60 | >95 | 12:1 |

| 5 | DMF | Cs₂CO₃ | 60 | >95 | 15:1 |

Note: While Cs₂CO₃ (Entry 5) provides a marginal increase in regioselectivity, K₂CO₃ (Entry 4) is selected for the standard protocol due to its superior cost-efficiency for scale-up operations.

Detailed Experimental Protocol

Fig 2: Step-by-step experimental workflow for the regioselective synthesis.

Materials & Reagents

-

Starting Material: 4-Iodopyridin-2(1H)-one (1.0 equiv, 10.0 mmol, 2.21 g)

-

Electrophile: 2-Iodopropane (1.5 equiv, 15.0 mmol, 1.50 mL)

-

Base: Potassium Carbonate, anhydrous & finely powdered (2.0 equiv, 20.0 mmol, 2.76 g)

-

Solvent: N,N-Dimethylformamide (DMF), anhydrous (50 mL, 0.2 M)

Step-by-Step Methodology

Step 1: Heterogeneous Deprotonation To an oven-dried, argon-purged 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodopyridin-2(1H)-one (2.21 g) and anhydrous DMF (50 mL). Add finely powdered K₂CO₃ (2.76 g). Stir the suspension vigorously at room temperature (20–25 °C) for 30 minutes. Field Insight: Finely powdering the K₂CO₃ dramatically increases the surface area, ensuring complete formation of the pyridonate anion before the electrophile is introduced.

Step 2: Controlled Electrophile Addition Cool the reaction flask to 0 °C using an ice-water bath. Syringe in 2-iodopropane (1.50 mL) dropwise over 5 minutes. Field Insight: Cooling mitigates the minor exothermic nature of the initial reaction and prevents the premature volatilization of 2-iodopropane (bp ~89 °C).

Step 3: Thermal Alkylation Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to 60 °C using an oil bath or heating block. Allow the mixture to stir for 16 hours. Field Insight: Because 2-iodopropane is a secondary halide, the S_N2 displacement is sterically hindered. Heating to 60 °C provides the necessary activation energy to drive the reaction to >95% conversion.

Step 4: Specialized Aqueous Workup Cool the mixture to room temperature. Quench the reaction by adding 50 mL of distilled water. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 50 mL). Critical Step: Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 50 mL) , followed by brine (50 mL). Field Insight: DMF is notoriously difficult to remove and can ruin chromatographic separations. The 5% LiCl wash is a highly effective technique that alters the partition coefficient, forcing residual DMF into the aqueous phase.

Step 5: Purification and Isomer Separation Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude oil. Purify via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (from 90:10 to 50:50). Field Insight:N-alkylated pyridones are significantly more polar than O-alkylated pyridines. The minor O-alkylated byproduct (4-iodo-2-isopropoxypyridine) will elute first, allowing for the clean isolation of the desired 4-iodo-1-isopropylpyridin-2(1H)-one as a solid.

Analytical Discrimination of Isomers

To validate the success of the regioselective protocol, ¹H NMR and ¹³C NMR spectroscopy must be utilized to differentiate the N-alkyl and O-alkyl isomers.

-

¹H NMR Signature: In the N-alkylated product, the methine proton (CH) of the isopropyl group is typically shielded by the adjacent carbonyl and nitrogen environment, appearing around δ 5.10 - 5.30 ppm . In contrast, the O-alkylated methine proton is shifted further downfield due to the direct attachment to the electronegative oxygen.

-

¹³C NMR Signature: The carbonyl carbon (C=O) of the N-alkylated pyridone appears distinctly around 161-163 ppm , whereas the O-alkylated isomer lacks this carbonyl peak, instead showing an aromatic C-O carbon resonance further upfield.

References

- Source: US Patent Application Publication (US20110015157A1)

-

Title: Mild and Regioselective N-Alkylation of 2-Pyridones in Water Source: Organic Letters, 2015, 17(14), 3382–3385 URL: [Link]

-

Title: P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters Source: The Journal of Organic Chemistry, 2024, 89(6), 3657-3665 URL: [Link]

Application Note: Assay Development and Screening Cascade for 11β-HSD1 Inhibitors Utilizing 4-Iodo-1-isopropylpyridin-2(1H)-one

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: High-Throughput Screening (HTS), Cellular Target Engagement, and Lead Optimization

Chemical Biology Context & Rationale

The enzyme 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) is a critical luminal endoplasmic reticulum (ER) oxidoreductase that catalyzes the conversion of inert cortisone into active cortisol[1]. Because localized cortisol amplification in adipose and hepatic tissues drives metabolic syndrome, obesity, and type 2 diabetes, 11β-HSD1 has emerged as a premier therapeutic target[2][3].

In medicinal chemistry, 4-iodo-1-isopropylpyridin-2(1H)-one (CAS: 889865-49-0) serves as a highly privileged building block for synthesizing cyclic and biaryl 11β-HSD1 inhibitors[4].

-

The Causality of the Pharmacophore: The 1-isopropyl-2-pyridone moiety is strategically designed to mimic the steroidal A-ring of cortisone. The isopropyl group provides necessary lipophilic bulk to anchor the molecule within the enzyme's hydrophobic catalytic pocket, while the pyridone carbonyl acts as a hydrogen bond acceptor[5].

-

The Synthetic Utility: The iodine atom at the C4 position acts as an ideal leaving group for Palladium-catalyzed Suzuki-Miyaura cross-coupling, allowing rapid library generation when reacted with various boronate esters[4].

To evaluate the efficacy of compounds derived from this building block, a robust, self-validating two-tier assay system is required: a primary biochemical assay to confirm direct target inhibition, and a secondary cellular assay to validate ER-membrane permeability and intracellular efficacy.

Assay Development Workflow

Figure 1: Two-tier screening cascade for 11β-HSD1 inhibitor development.

Primary Biochemical Screening: HTRF Enzymatic Assay

Objective: Determine the direct inhibitory potency (IC50) of synthesized pyridone derivatives against recombinant human 11β-HSD1.

Design Causality: We utilize Homogeneous Time-Resolved Fluorescence (HTRF) rather than standard fluorescence. HTRF relies on time-gated energy transfer between a Europium cryptate donor and an acceptor fluorophore. This self-validating system eliminates false positives caused by the auto-fluorescence of synthetic library compounds, ensuring high trustworthiness in HTS environments[2].

Protocol 1: Recombinant 11β-HSD1 HTRF Assay

Adapted from established enzymatic screening standards[2][6].

Reagents & Materials:

-

Enzyme: Human recombinant 11β-HSD1 expressed in HEK293T cells (8 µg/mL working stock).

-

Buffer: Modified Phosphate buffer (50 mM, pH 7.6) supplemented with 0.1% BSA to prevent non-specific plastic binding.

-

Substrate: 1 µM Cortisone and 100 µM NADPH (cofactor).

-

Detection: Cortisol HTRF detection kit (Europium cryptate-labeled anti-cortisol antibody + d2-labeled cortisol).

-

Control Inhibitor: PF-915275 or Carbenoxolone (10 µM)[2][7].

Step-by-Step Methodology:

-

Compound Preparation: Dispense 100 nL of pyridone-derived test compounds (in 100% DMSO) into a 384-well low-volume plate to achieve a final concentration range of 10 µM to 0.1 nM (10-point dose-response).

-

Enzyme Pre-incubation: Add 5 µL of the 11β-HSD1 enzyme solution (8 µg/mL) to each well. Incubate for 15 minutes at 37°C. Rationale: Allows slow-binding inhibitors to reach equilibrium with the enzyme before substrate competition begins.

-

Reaction Initiation: Add 5 µL of the substrate mix (1 µM cortisone + 100 µM NADPH in assay buffer) to initiate the reaction.

-

Incubation: Seal the plate and incubate for exactly 30 minutes at 37°C[2].

-

Termination & Detection: Add 10 µL of the HTRF detection reagents (anti-cortisol-Eu and Cortisol-d2 in lysis/stop buffer).

-

Readout: Incubate for 2 hours at room temperature in the dark. Read the plate on a time-resolved fluorescence microplate reader (e.g., PHERAstar) measuring emission at 620 nm and 665 nm.

-

Data Analysis: Calculate the 665/620 nm ratio. A decrease in the HTRF signal indicates a reduction in cortisol production (effective 11β-HSD1 inhibition).

Secondary Cellular Screening: Intact Cell Radiometric Assay

Objective: Validate that the pyridone-based inhibitors can penetrate the cell membrane and access the ER lumen to inhibit 11β-HSD1 in a physiological environment.

Design Causality: 11β-HSD1 functions as a reductase in vivo only when coupled with Hexose-6-phosphate dehydrogenase (H6PDH), which regenerates the required NADPH cofactor directly inside the ER lumen[1][3]. Assaying intact cells co-expressing both enzymes provides a self-validating proof of target engagement that biochemical assays cannot match.

Figure 2: Intracellular mechanism of 11β-HSD1 and dependency on H6PDH for NADPH regeneration.

Protocol 2: Intact Cell[3H]-Cortisone Conversion Assay

Adapted from established cellular screening protocols[1][5].

Reagents & Materials:

-

Cell Line: HEK-293 or CHO-K1 cells stably co-expressing human 11β-HSD1 and H6PDH[1][5].

-

Media: Charcoal-treated serum-free DMEM (cDMEM) to remove endogenous steroids.

-

Tracer: [3H]-Cortisone (50 nCi/well).

Step-by-Step Methodology:

-

Cell Seeding: Seed the engineered HEK-293 cells into poly-L-lysine coated 96-well plates at a density of 30,000 cells/well in standard DMEM. Incubate for 24 hours at 37°C, 5% CO2[1].

-

Starvation: Wash the cells twice with cDMEM and incubate for 3 hours in 100 µL cDMEM to establish a baseline state.

-

Compound Treatment: Aspirate the media and replace with 30 µL of fresh cDMEM. Add 10 µL of the pyridone test compounds (diluted in cDMEM) to achieve desired concentrations (e.g., 100 nM and 1 µM).

-

Pre-incubation: Incubate for 25 minutes at 37°C to allow compounds to permeate the cell membrane and enter the ER[1].

-

Tracer Addition: Add 10 µL of substrate solution containing 200 nM cold cortisone spiked with 50 nCi of [3H]-cortisone tracer[1].

-

Reaction: Incubate for exactly 30 minutes at 37°C.

-

Termination & Extraction: Stop the reaction by adding 1 mL of ice-cold ethyl acetate (or ether). Extract the steroids into the organic layer and dry under a stream of N2[5].

-

Readout: Separate the [3H]-cortisone and [3H]-cortisol fractions using Thin Layer Chromatography (TLC) or HPLC, and quantify using a scintillation counter. Calculate the percentage of conversion relative to the vehicle control.

Quantitative Data Presentation

To demonstrate the efficacy of the screening cascade, the table below summarizes mock validation data for the building block and its downstream synthetic derivatives (Suzuki coupling products), compared against a known clinical standard.

| Compound ID | Structural Description | Biochemical IC50 (nM) | Cellular IC50 (nM) | Cell Permeability |

| 889865-49-0 | 4-iodo-1-isopropylpyridin-2(1H)-one (Building Block) | > 10,000 | N/A | N/A |

| Derivative A | (S)-6-phenyl-1,3-oxazinan-2-one pyridone conjugate | 45.2 ± 3.1 | 120.5 ± 8.4 | High |

| Derivative B | Azepane-ring pyridone conjugate | 12.4 ± 1.2 | 35.8 ± 4.1 | High |

| PF-915275 | Selective 11β-HSD1 Inhibitor (Positive Control) | 15.0 ± 2.0 | 41.0 ± 3.5 | High |

Table 1: Comparative screening data highlighting the transformation of the inactive building block into highly potent, cell-permeable 11β-HSD1 inhibitors.

References

- Patent US20110015157A1 (Vitae Pharmaceuticals Inc.)

-

11-beta-Hydroxysteroid Dehydrogenase 1 (11-beta-HSD1) Human Enzymatic LeadHunter Assay Eurofins Discovery URL:[Link]

-

Novel 11β-hydroxysteroid dehydrogenase 1 inhibitors reduce cortisol levels in keratinocytes and improve dermal collagen content in human ex vivo skin after exposure to cortisone and UV PLOS One (2017) URL:[Link]

-

11β-Hydroxysteroid Dehydrogenase 1 Specific Inhibitor Development by Lentiviral Screening Based on Computational Modeling Cellular Physiology and Biochemistry, Karger Publishers (2018) URL:[Link]

Sources

- 1. Novel 11β-hydroxysteroid dehydrogenase 1 inhibitors reduce cortisol levels in keratinocytes and improve dermal collagen content in human ex vivo skin after exposure to cortisone and UV | PLOS One [journals.plos.org]

- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. 4-iodo-1-isopropylpyridin-2(1H)-one - CAS号 889865-49-0 - 摩熵化学 [molaid.com]

- 5. karger.com [karger.com]

- 6. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Yeast-based assays for screening 11β-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting Low Yields in the Synthesis of 4-Iodo-1-isopropylpyridin-2(1H)-one

Welcome to the Process Chemistry Technical Support Center. Synthesizing N-alkylated pyridin-2-ones—specifically with bulky secondary alkyl groups like an isopropyl moiety—presents a classic synthetic challenge. The ambident nucleophilicity of the pyridin-2-one core, combined with the steric bulk of the isopropyl halide, frequently leads to poor yields, undesired O-alkylation, and competing elimination reactions.

This guide is designed for drug development professionals and synthetic chemists to diagnose, troubleshoot, and optimize the synthesis of 4-iodo-1-isopropylpyridin-2(1H)-one.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why am I isolating mostly the O-alkylated byproduct (4-iodo-2-isopropoxypyridine) instead of my N-alkylated target?

The Causality: Pyridin-2-ones are ambident nucleophiles. Deprotonation yields a pyridolate anion with electron density delocalized across both the oxygen and nitrogen atoms. Because the isopropyl group is sterically demanding, electrophilic attack naturally defaults to the less hindered oxygen atom.

The Solution: You must exploit Hard-Soft Acid-Base (HSAB) theory by altering your counterion. Process chemistry studies have demonstrated that soft counterions (K⁺, Na⁺, Cs⁺) leave the oxygen atom exposed, favoring O-alkylation[1]. By switching to a strong base with a hard counterion (such as Li⁺), the lithium tightly coordinates to the hard oxygen atom of the pyridolate. This coordination sterically and electronically blocks the oxygen, forcing the incoming isopropyl electrophile to attack the softer, more exposed nitrogen atom[1]. Switching from K₂CO₃ to Lithium hexamethyldisilazide (LiHMDS) or Lithium tert-butoxide (LiOtBu) is the most effective corrective action[1].

Q2: My starting material is consumed, but my overall mass recovery is extremely low. I also noticed pressure buildup in the reactor. What happened?

The Causality: You are observing competing E2 Elimination . Isopropyl halides (especially isopropyl iodide and bromide) are highly susceptible to dehydrohalogenation in the presence of strong bases. The base abstracts a β-hydrogen from the isopropyl halide, generating propene gas (causing the pressure buildup) and a halide salt. This consumes your alkylating agent before it can react with the pyridolate. The Solution:

-

Change the Base: Avoid highly nucleophilic bases. LiHMDS is sterically hindered and non-nucleophilic, reducing E2 pathways compared to NaH or KOH.

-

Temperature Control: Do not heat the reaction immediately. Add the isopropyl halide at 0 °C, allow the mixture to homogenize, and gently warm to 40 °C.

Q3: I have already generated a large batch of the undesired O-alkylated byproduct. Can I salvage this material?

The Causality: Yes. The O-alkylated species is technically a kinetic trap under certain conditions, and the N-alkylated pyridone is the thermodynamic sink. The Solution: You can perform an O- to N-alkyl migration . Heating the 4-iodo-2-isopropoxypyridine in the presence of catalytic or stoichiometric Lithium Iodide (LiI) promotes an intermolecular [1,3]-alkyl migration, yielding the desired N-alkylated product[2]. The Li⁺ coordinates to the pyridine nitrogen, while the iodide acts as a transient nucleophile to cleave the C-O bond and transfer the alkyl group to the nitrogen[3].

Part 2: Mechanistic & Quantitative Data